

Application Notes and Protocols for PHA-543613 Dihydrochloride in Mice

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Compound of Interest

Compound Name: PHA-543613 dihydrochloride

Cat. No.: B121215

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of **PHA-543613 dihydrochloride**, a potent and selective $\alpha 7$ nicotinic acetylcholine receptor (nAChR) agonist, in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential of this compound.

Overview of PHA-543613 Dihydrochloride

PHA-543613 is a selective agonist for the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR), which is widely expressed in the central nervous system and periphery.^{[1][2]} Activation of $\alpha 7$ nAChRs is implicated in various physiological processes, including cognitive function, inflammation, and pain perception.^{[2][3][4]} Preclinical studies have demonstrated its potential in models of neurodegenerative diseases, inflammation, and cognitive impairment.^{[3][5][6]} It is an orally active, brain-penetrant compound.

Quantitative Data Summary: Recommended Dosages in Rodents

The following tables summarize the dosages of **PHA-543613 dihydrochloride** used in various studies in mice and rats. It is crucial to note that optimal dosage can vary depending on the

animal model, disease state, and desired therapeutic effect.

Table 1: Recommended Dosages of PHA-543613 in Mice

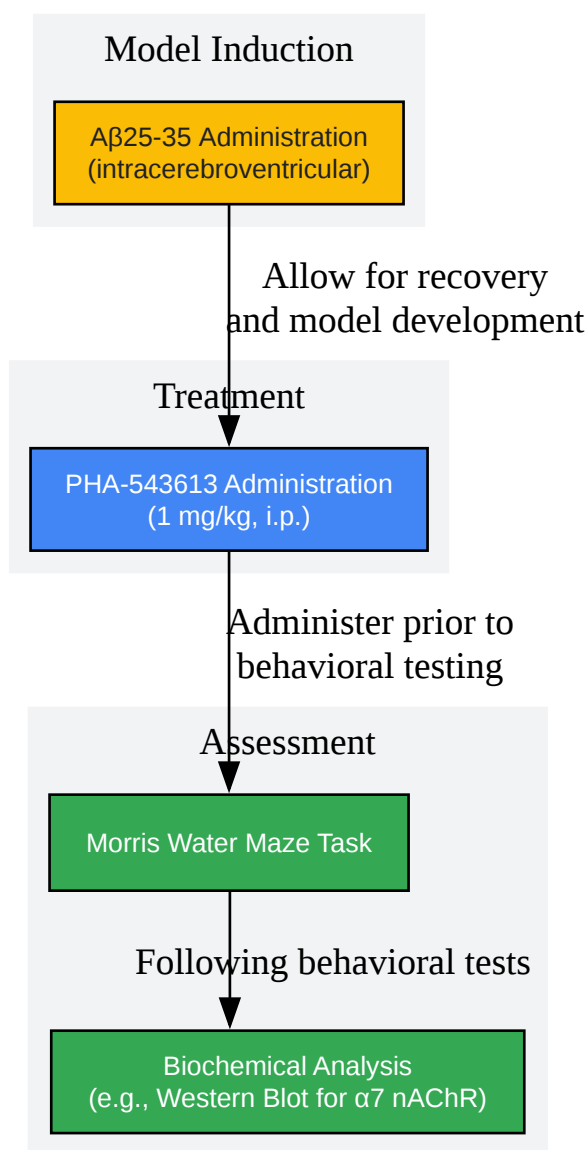
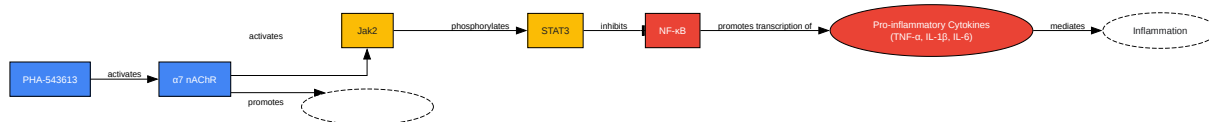
Application	Dosage	Administration Route	Mouse Model	Reference
Cognitive Deficit Amelioration	1 mg/kg	Intraperitoneal (i.p.)	A β 25-35-induced cognitive deficit	[5]
Antinociception (Tonic Pain)	1.0 mg/kg	Intraperitoneal (i.p.)	Formalin test	[4]
Antinociception (Tonic Pain)	8 mg/kg	Subcutaneous (s.c.)	Formalin test	[4]
Cardiac Inflammation	0.5 mg/kg, 1 mg/kg	Subcutaneous (s.c.)	Not specified	[6]

Table 2: Contextual Dosages of PHA-543613 in Rats

Application	Dosage	Administration Route	Rat Model	Reference
Cognitive Enhancement	0.3 mg/kg	Subcutaneous (s.c.)	Aged rats	[7]
Working Memory Improvement	3 mg/kg	Not specified	Spontaneous alternation task	[7]
Reduction of Food Intake	0.025 - 0.1 mg	Intracerebroventricular (ICV)	Sprague Dawley rats	[8]
Neuroprotection	6 or 12 mg/kg (twice daily)	Not specified	Quinolinic acid-induced excitotoxicity	[6]

Signaling Pathway

Activation of the $\alpha 7$ nicotinic acetylcholine receptor by PHA-543613 initiates a signaling cascade that can lead to neuroprotective and anti-inflammatory effects. A key mechanism is the cholinergic anti-inflammatory pathway, which involves the Jak2/STAT3 signaling cascade and results in the inhibition of pro-inflammatory cytokine production.[2]



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